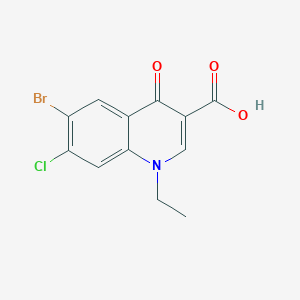

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC13804562

Molecular Formula: C12H9BrClNO3

Molecular Weight: 330.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrClNO3 |

|---|---|

| Molecular Weight | 330.56 g/mol |

| IUPAC Name | 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) |

| Standard InChI Key | SCQCVNGDOVTSOH-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₂H₉BrClNO₃, with a precise molecular weight of 330.56 g/mol (calculated via PubChem’s algorithms) . Its IUPAC name, 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid, systematically describes the substituents:

-

A bromine atom at position 6

-

A chlorine atom at position 7

-

An ethyl group at position 1

The SMILES string CCN1C=C(C(=O)O)C(=O)C2=CC(=C(C=C21)Cl)Br provides a linear notation of its structure, while the InChIKey SCQCVNGDOVTSOH-UHFFFAOYSA-N enables unique chemical identifier searches .

Table 1: Key Physicochemical Properties

Structural Features

The quinoline core consists of a benzene ring fused to a pyridone ring, with the latter bearing the 4-oxo group. Substituents at positions 1 (ethyl), 3 (carboxylic acid), 6 (bromine), and 7 (chlorine) introduce steric and electronic effects that influence reactivity. The planar aromatic system facilitates π-π interactions, while the carboxylic acid group enables salt formation or esterification .

Comparison with Related Quinolones

Structural Analog: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This analog (CAS 23789-88-0) lacks the bromine and chlorine substituents, resulting in a lower molecular weight (217.22 g/mol vs. 330.56 g/mol). The absence of halogens reduces steric hindrance, potentially increasing solubility but decreasing antimicrobial potency.

Table 3: Comparative Analysis of Quinoline Derivatives

| Property | Target Compound | 1-Ethyl-4-oxo Analog |

|---|---|---|

| Molecular Formula | C₁₂H₉BrClNO₃ | C₁₂H₁₁NO₃ |

| Molecular Weight | 330.56 g/mol | 217.22 g/mol |

| Key Substituents | Br, Cl, ethyl, COOH | Ethyl, COOH |

| Potential Bioactivity | Antimicrobial (inferred) | Documented antimicrobial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume